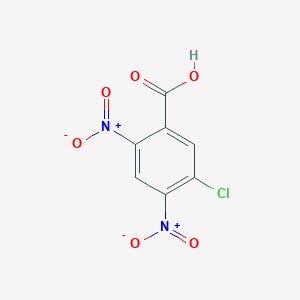
L-Homohistidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Homohistidine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is a derivative of L-alanine, an amino acid, and is characterized by the presence of an imidazole ring attached to the alanine side chain. Imidazole-containing compounds are known for their diverse biological activities and are found in various natural products, including histidine and histamine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including L-Homohistidine, can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a catalyst. For example, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield disubstituted imidazoles . Another method involves the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes typically include the use of robust catalysts and reaction conditions that are scalable for large-scale production. The choice of synthetic route and reaction conditions depends on the desired substitution pattern and functional groups on the imidazole ring .
化学反応の分析
Types of Reactions
L-Homohistidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens and sulfonyl chlorides, while nucleophilic substitution can involve reagents such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazolines .
科学的研究の応用
L-Homohistidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme catalysis and as a model for understanding the behavior of imidazole-containing biomolecules.
Medicine: Imidazole derivatives are explored for their potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and functional materials.
作用機序
The mechanism of action of L-Homohistidine involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzymes. Additionally, the compound can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity for biological targets .
類似化合物との比較
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar to L-Homohistidine.
Histamine: A biogenic amine derived from histidine, containing an imidazole ring.
Imidazole: The parent compound of the imidazole family, featuring a simple five-membered ring structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which combines the properties of both imidazole and alanine. This unique structure allows it to participate in a variety of chemical and biological processes, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
(2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSECZMWQBBVGEN-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)CC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40487230 |
Source


|
| Record name | (2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58501-47-6 |
Source


|
| Record name | (2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)


![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)




![5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)

![o,o-Bis(diethoxyphosphoryl)calix[4]arene](/img/structure/B142847.png)



